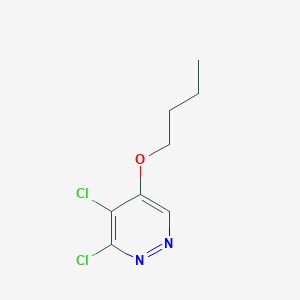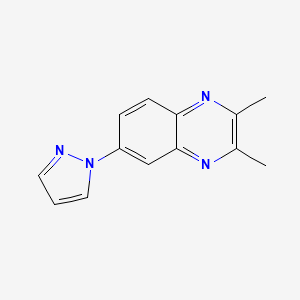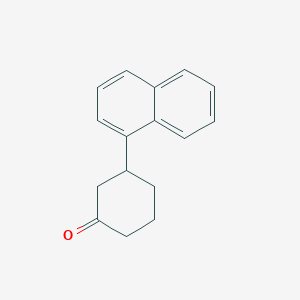
5-Butoxy-3,4-dichloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-3,4-dichloropyridazine is a chemical compound with the molecular formula C8H10Cl2N2O It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-3,4-dichloropyridazine typically involves the reaction of 3,4-dichloropyridazine with butanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atoms with the butoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and recrystallization to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-3,4-dichloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The butoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the butoxy group.
Major Products Formed
The major products formed from these reactions include substituted pyridazine derivatives, oxidized or reduced forms of the compound, and hydroxyl derivatives .
Scientific Research Applications
5-Butoxy-3,4-dichloropyridazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 5-Butoxy-3,4-dichloropyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(sec-Butoxy)-3,4-dichloropyridazine: A similar compound with a secondary butoxy group instead of a primary butoxy group.
3,4-Dichloropyridazine: The parent compound without the butoxy substituent.
5-Butoxy-3,4-dichloropyrimidine: A similar compound with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
5-Butoxy-3,4-dichloropyridazine is unique due to the presence of both butoxy and dichloro substituents on the pyridazine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1346698-00-7 |
|---|---|
Molecular Formula |
C8H10Cl2N2O |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
5-butoxy-3,4-dichloropyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-2-3-4-13-6-5-11-12-8(10)7(6)9/h5H,2-4H2,1H3 |
InChI Key |
FPWAUXPVWSYAED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)



![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
